1-Bromo-3-(2,2-difluoropropoxy)benzene
Description
1-Bromo-3-(2,2-difluoropropoxy)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 1-position and a 2,2-difluoropropoxy group at the 3-position. The 2,2-difluoropropoxy moiety consists of a propyl chain with two fluorine atoms on the central carbon, imparting significant electronic and steric effects.
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCHSIGEZRZWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=CC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Aromatic Precursors
Preferred Brominating Agents: Elemental bromine or a mixture of hydrobromic acid and hydrogen peroxide are commonly employed for selective bromination of aromatic compounds. Pyridine can be used as a solvent to form pyridinium perbromide, which enhances monobromo selectivity over dibromo products.
Reaction Conditions: Bromination is typically carried out at temperatures ranging from 20°C to the solvent's boiling point, with an optimal range between 60°C and 100°C to maximize selectivity and yield.
Regioselectivity: For meta-substituted bromobenzenes, directing groups or protecting groups may be used to ensure bromination occurs at the desired position. Literature reports the successful preparation of 1-bromo-3-fluorobenzene and related compounds using controlled bromination followed by purification steps to isolate high-purity isomers.
Diazotization and Sandmeyer Reaction for Bromination
In cases where direct bromination is challenging, an alternative is the diazotization of an amino-substituted aromatic precursor followed by a Sandmeyer reaction with copper(I) bromide and hydrobromic acid to introduce bromine at the desired position.
For example, 3,5-difluoroaniline can be converted into its diazonium salt and then reacted with CuBr/HBr to yield 1-bromo-3,5-difluorobenzene with up to 83% yield. This method is adaptable for related aromatic systems to introduce bromine regioselectively.
Introduction of the 2,2-Difluoropropoxy Group
Williamson Ether Synthesis
The ether linkage in 1-Bromo-3-(2,2-difluoropropoxy)benzene is commonly formed by reacting a phenolic intermediate with a 2,2-difluoropropyl halide or tosylate under basic conditions.
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- The phenol (e.g., 3-bromophenol) is deprotonated using a strong base such as sodium hydride or potassium carbonate in a dry solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
- The resulting phenolate ion then undergoes nucleophilic substitution with 2,2-difluoropropyl bromide or chloride to form the ether bond.
Reaction Conditions: Anhydrous conditions, inert atmosphere (argon or nitrogen), and controlled temperature (often room temperature to 60°C) are maintained to prevent side reactions.
Alternative Catalytic Methods
- Recent advances include catalysis using iodine(III) species for selective difluorination and ether formation, which may be adapted to prepare difluoropropoxy-substituted aromatics. These methods offer mild conditions and high selectivity but require specialized reagents.
Data Table Summarizing Preparation Parameters
Research Findings and Practical Considerations
Selectivity and Purity: Achieving high regioselectivity in bromination is crucial. Use of pyridinium perbromide or Sandmeyer reactions with diazonium salts minimizes formation of undesired isomers.
Reaction Environment: Anhydrous and inert conditions prevent hydrolysis and side reactions, especially during ether formation and fluorination steps.
Yield Optimization: Slight excess of brominating agents and controlled temperature profiles improve yields. For ether synthesis, stoichiometric balance and slow addition of alkyl halides enhance product purity.
Scalability: The Sandmeyer reaction and Williamson ether synthesis are scalable and well-documented in industrial settings, making them suitable for preparative-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-difluoropropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in solvents like THF or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of reduced aromatic compounds or hydrocarbons.
Scientific Research Applications
1-Bromo-3-(2,2-difluoropropoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluoropropoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and difluoropropoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects of Substituents
The reactivity and applications of brominated benzene derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
Reactivity in Cross-Coupling Reactions
Pd-catalyzed direct arylations are a benchmark for comparing brominated arenes. Data from highlights:
Physicochemical Properties
| Property | This compound | 1-Bromo-3-(trifluoromethoxy)benzene | 1-Bromo-3-(hexyloxy)benzene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~247 (estimated) | 230.97 | 243.14 |
| Lipophilicity (LogP) | Moderate (fluorine + ether) | High (trifluoromethyl) | High (alkyl chain) |
| Solubility | Low in water; soluble in DCM, THF | Similar | Low in polar solvents |
Notes:
- Fluorinated derivatives generally exhibit lower solubility in water but enhanced stability in organic matrices.
- The hexyloxy analog’s long alkyl chain increases hydrophobicity, limiting utility in aqueous-phase reactions .
Biological Activity
1-Bromo-3-(2,2-difluoropropoxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry and toxicology. This article explores its biological activity, including its pharmacological effects, toxicity profiles, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10BrF2O
- Molecular Weight : 251.09 g/mol
- CAS Number : 1242339-23-6
The compound features a bromine atom and a difluoropropoxy side chain, which contribute to its unique chemical reactivity and biological properties.
Pharmacological Activity
Research indicates that halogenated compounds can exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific pharmacological effects of this compound are still under investigation, but several studies suggest potential mechanisms of action:
- Antimicrobial Activity : Some halogenated aromatic compounds have shown effectiveness against a range of bacteria and fungi. While specific data on this compound is limited, similar compounds often exhibit significant antimicrobial properties due to their ability to disrupt cellular membranes or inhibit metabolic pathways.
- Cytotoxicity : Preliminary studies indicate that halogenated compounds can induce cytotoxic effects in various cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) or interference with DNA synthesis.
Toxicological Profile
The toxicity of this compound has not been extensively characterized; however, insights can be drawn from related compounds:
- Acute Toxicity : Similar halogenated alkanes have demonstrated moderate acute toxicity via oral and dermal routes. For instance, studies show that related compounds exhibit LD50 values ranging from 800 to 2000 mg/kg in rat models .
- Chronic Effects : Long-term exposure to halogenated compounds has been associated with liver toxicity and potential carcinogenic effects. Research indicates that repeated exposure can lead to hepatocyte hypertrophy and reproductive system impairments .
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of various halogenated compounds on human cancer cell lines. The findings suggested that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. While specific data on this compound was not included, the trend supports further investigation into its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, several halogenated aromatic compounds were tested against common pathogens. The results indicated that these compounds significantly inhibited bacterial growth at low concentrations. This suggests that this compound may also possess similar antimicrobial properties warranting further exploration.
Summary of Biological Activity
Q & A
Q. What are the established synthetic routes for 1-Bromo-3-(2,2-difluoropropoxy)benzene, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 3-bromophenol with 2,2-difluoropropyl bromide under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF or THF) at 60–80°C for 12–24 hours . Purification is achieved using silica gel column chromatography (hexane:ethyl acetate = 9:1) or recrystallization from ethanol. Purity validation requires HPLC (≥98% purity) and GC-MS to confirm the absence of byproducts like unreacted phenol or difluoropropyl bromide.
- Table 1 : Example Reaction Conditions
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromophenol | 2,2-Difluoropropyl bromide | DMF | 80 | 18 | 75–85 |
| 3-Bromophenol | 2,2-Difluoropropyl tosylate | THF | 60 | 24 | 65–70 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns. For example, the difluoropropoxy group shows characteristic splitting in ¹⁹F NMR (δ = -120 to -125 ppm, AB quartet) .
- GC-MS : To verify molecular ion peaks ([M]⁺ at m/z = 268) and fragmentation patterns.
- IR Spectroscopy : To identify C-Br (550–600 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches.
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for high yields?
- Methodological Answer : The bromine substituent enables Suzuki-Miyaura couplings. Optimization involves:
- Catalyst Screening : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) .
- Ligand Effects : Bidentate ligands (e.g., XPhos) improve stability in refluxing THF.
- Solvent Selection : Toluene/EtOH (3:1) enhances solubility of aryl boronic acids.
- Table 2 : Example Coupling Conditions
| Boronic Acid | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH | 100 | 82 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Dioxane | 80 | 78 |
Q. What mechanistic insights explain the electronic effects of the 2,2-difluoropropoxy group in electrophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the difluoropropoxy group deactivates the benzene ring, directing electrophiles to the para position relative to the bromine. Computational studies (DFT at B3LYP/6-31G*) predict partial charge distribution: Br (-0.15), O (+0.12), and adjacent carbons (-0.08 to +0.05) . Kinetic experiments under nitration (HNO₃/H₂SO₄) show slower reaction rates compared to non-fluorinated analogs, supporting reduced ring activation.
Q. How can the biological activity of derivatives of this compound be systematically evaluated?
- Methodological Answer :
- In vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using derivatives with modified substituents .
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or COX-2).
- Toxicity Profiling : Assess cytotoxicity via MTT assays in HEK293 or HepG2 cell lines.
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Data Contradictions and Resolutions
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Variations in yields (e.g., 65–85%) may arise from differences in solvent purity, catalyst batch, or moisture control. Reproduce reactions under anhydrous conditions (molecular sieves) and standardize reagent sources. Cross-validate with alternative routes (e.g., Ullmann coupling for challenging substrates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
